Functional Divergence: Explicit Exclusion from Therapeutic Utility vs. Bioactive 2,6-Dimethyl Analog
The target compound is explicitly listed among prior art pyrido[1,2-a]pyrimidines that are 'described without disclosure of any therapeutical utility' in the seminal Chinoin patent family (US 4,219,649 and US 4,291,036) [1]. In contrast, the 2,6-dimethyl-3-ethyl analog (CH 150) is claimed as a highly active analgesic and has been used as a CYP450 probe substrate in numerous metabolic studies [2]. This documented functional dichotomy is the single most critical differentiator for scientific selection.
| Evidence Dimension | Documented Therapeutic Utility |
|---|---|
| Target Compound Data | No therapeutic utility disclosed (explicitly stated in patents) |
| Comparator Or Baseline | 2,6-Dimethyl-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CH 150): claimed as an analgesic agent and used as metabolic probe |
| Quantified Difference | Qualitative binary distinction: active vs. inactive according to patent disclosure |
| Conditions | Patent legal and scientific disclosure landscape; in vivo analgesic models and in vitro CYP450 metabolism assays |
Why This Matters
For researchers designing controlled experiments, a compound explicitly documented as therapeutically inert is essential to distinguish target-specific pharmacology from scaffold-related background, a need no bioactive analog can fulfill.
- [1] US Patent 4,219,649. Pyrido[1,2-a]pyrimidine derivatives. Chinoin, Gyogyszer Es Vegyeszeti Termekek Gyara RT. Published August 26, 1980. View Source
- [2] Jemnitz K, et al. Identification of in vitro metabolites of 3-ethyl-2,6-dimethyl-4H-pyrido(1,2a)pyrimidin-4-one. Biomed Environ Mass Spectrom. 1989 May;18(5):308-13. PMID: 2752185. View Source
